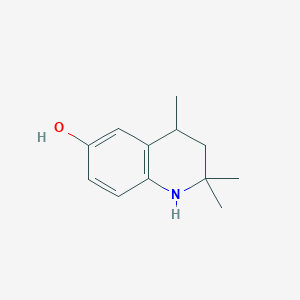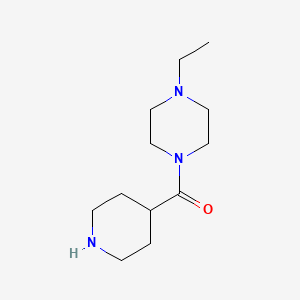
(4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone is a chemical compound that belongs to the class of piperazine derivatives It is characterized by the presence of both piperazine and piperidine rings in its structure, which are connected through a methanone group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone typically involves the reaction of 4-ethylpiperazine with piperidin-4-ylmethanone under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine. The reaction mixture is stirred at room temperature for several hours until the desired product is formed. The product is then purified using techniques such as column chromatography or recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve more efficient and scalable methods. These methods could include continuous flow synthesis, where the reactants are continuously fed into a reactor, and the product is continuously removed. This approach allows for better control over reaction conditions and can lead to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
(4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions, where one of its functional groups is replaced by another group. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogens like chlorine or bromine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of oxidized derivatives such as carboxylic acids or ketones.
Reduction: Formation of reduced derivatives such as alcohols or amines.
Substitution: Formation of substituted derivatives with different functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, (4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound has been studied for its potential biological activities. It has shown promise as an anti-inflammatory agent, with studies indicating its ability to reduce inflammation in animal models . Additionally, it may have potential as an antimicrobial agent, although further research is needed to fully understand its efficacy and mechanism of action.
Medicine
In medicinal chemistry, this compound is being investigated for its potential therapeutic applications. It has been explored as a lead compound for the development of new drugs targeting various diseases, including cancer and neurological disorders. Its ability to interact with specific molecular targets makes it a promising candidate for drug development.
Industry
In the industrial sector, this compound is used as an intermediate in the synthesis of other chemicals. Its stability and reactivity make it suitable for use in various industrial processes, including the production of pharmaceuticals, agrochemicals, and specialty chemicals.
Wirkmechanismus
The mechanism of action of (4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone involves its interaction with specific molecular targets in the body. It is believed to exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. For example, its anti-inflammatory effects may be mediated through the inhibition of pro-inflammatory cytokines such as TNF-α and IL-1β . Further research is needed to fully elucidate the molecular pathways involved in its action.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (4-Methylpiperazin-1-yl)(piperidin-4-yl)methanone
- (4-Phenylpiperazin-1-yl)(piperidin-4-yl)methanone
- (4-Benzylpiperazin-1-yl)(piperidin-4-yl)methanone
Uniqueness
Compared to similar compounds, (4-Ethylpiperazin-1-yl)-piperidin-4-ylmethanone is unique due to the presence of the ethyl group on the piperazine ring. This structural feature can influence its chemical reactivity and biological activity, potentially making it more effective in certain applications. Additionally, its specific combination of piperazine and piperidine rings provides a distinct framework that can be exploited for the development of new compounds with diverse functionalities.
Eigenschaften
Molekularformel |
C12H23N3O |
|---|---|
Molekulargewicht |
225.33 g/mol |
IUPAC-Name |
(4-ethylpiperazin-1-yl)-piperidin-4-ylmethanone |
InChI |
InChI=1S/C12H23N3O/c1-2-14-7-9-15(10-8-14)12(16)11-3-5-13-6-4-11/h11,13H,2-10H2,1H3 |
InChI-Schlüssel |
DTWWMLXLILVXCH-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCN(CC1)C(=O)C2CCNCC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



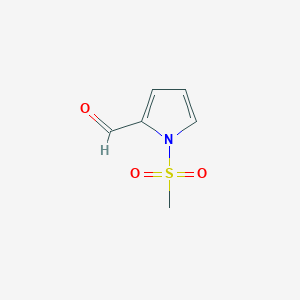

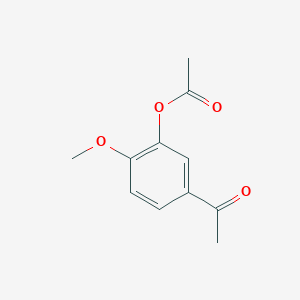
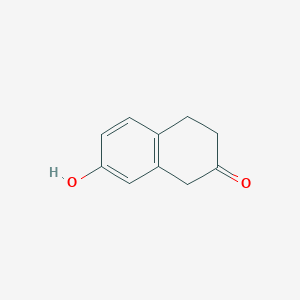
![5-methyl-3,6-diphenylisoxazolo[4,5-c]pyridin-4(5H)-one](/img/structure/B1274979.png)
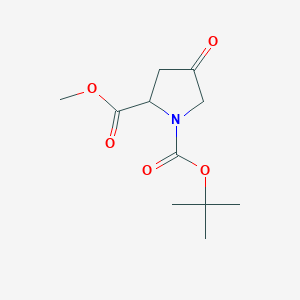
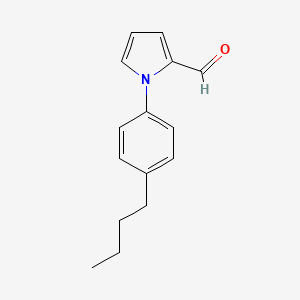
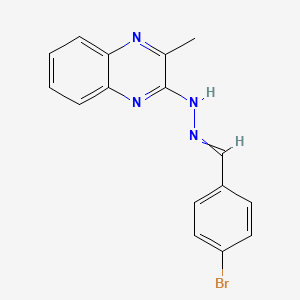
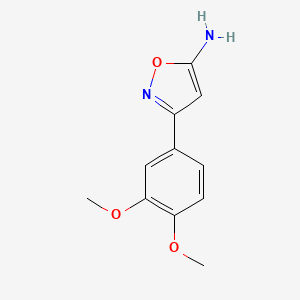
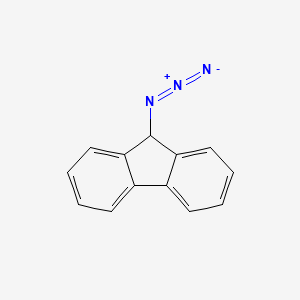
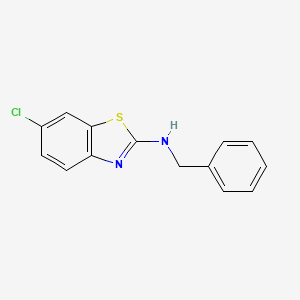
![7-(chloromethyl)-3-methyl-5H-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B1275001.png)
